Butyl 4-Carboxyphenyl Carbonate

Description

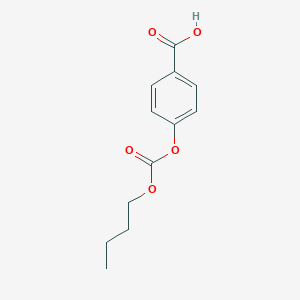

Structure

3D Structure

Properties

IUPAC Name |

4-butoxycarbonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKEARJFHTJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343001 | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-12-2 | |

| Record name | 4-[(Butoxycarbonyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14180-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-Carboxyphenyl Carbonate, also known as 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound with potential applications in organic synthesis and as a building block in the development of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a carbonate ester, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and predicted spectral data. Due to the limited availability of published experimental data for this specific compound, this guide combines sourced information with standardized, representative methodologies and data predictions to serve as a practical resource.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from commercial supplier information and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 14180-12-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 144.0 - 148.0 °C | [2] |

| Purity | >98.0% | [2] |

| Solubility | Soluble in alcohol | [2] |

| Synonyms | 4-Carboxyphenyl Butyl Carbonate, 4-(butoxycarbonyloxy)benzoic acid | [3] |

Computed Properties:

| Property | Value | Reference(s) |

| XLogP3-AA | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 7 | [3] |

Experimental Protocols

Synthesis of this compound

This procedure describes a plausible synthesis route from 4-hydroxybenzoic acid and butyl chloroformate.

Reaction Scheme:

Materials:

-

4-Hydroxybenzoic acid

-

Butyl chloroformate

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add butyl chloroformate (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (twice), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol/water mixture (or other suitable solvent system)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to a constant weight.

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration.

3.3.2 Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

3.3.3 Mass Spectrometry (MS)

-

Introduce the sample into a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Spectral Data (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | -COOH |

| ~8.1 | doublet | 2H | Aromatic H ortho to -COOH |

| ~7.3 | doublet | 2H | Aromatic H ortho to -OCOO- |

| ~4.3 | triplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~1.7 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~1.4 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~154 | -O-COO- |

| ~153 | Aromatic C attached to -OCOO- |

| ~132 | Aromatic CH ortho to -COOH |

| ~127 | Aromatic C attached to -COOH |

| ~122 | Aromatic CH ortho to -OCOO- |

| ~69 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~30 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |

Solvent: DMSO-d₆

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~2960 | C-H stretch (aliphatic) |

| ~1820 | C=O stretch of carbonate |

| ~1700 | C=O stretch of carboxylic acid |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch of carbonate and acid |

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| 238 | [M]⁺, Molecular ion |

| 182 | [M - C₄H₈]⁺, Loss of butene via McLafferty rearrangement |

| 138 | [HO-C₆H₄-COOH]⁺, 4-Hydroxybenzoic acid radical cation |

| 121 | [HO-C₆H₄-CO]⁺, Loss of OH from the 138 fragment |

| 57 | [C₄H₉]⁺, Butyl cation |

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity of this compound. However, related benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[4][5][6] Given its structure, this compound could be explored as an intermediate in the synthesis of novel therapeutic agents or as a candidate for screening in various biological assays.

Visualizations

The following diagrams illustrate a representative experimental workflow and a conceptual screening pathway for a compound like this compound.

Conclusion

This compound is a readily available chemical intermediate with potential for broader applications. This technical guide provides a foundational understanding of its properties and offers representative protocols and predicted data to aid researchers in its use and further investigation. Future studies are warranted to elucidate its experimental spectral characteristics and explore its potential biological activities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 14180-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate (CAS 14180-12-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl 4-Carboxyphenyl Carbonate (CAS 14180-12-2), a chemical compound with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, outlines a putative synthesis protocol, and discusses its potential utility as a building block in the development of novel chemical entities. Due to the limited publicly available information on this specific molecule, this guide also presents a representative experimental workflow to illustrate its potential application.

Introduction

This compound, also known as 4-(Butoxycarbonyloxy)benzoic acid, is a bifunctional organic molecule containing both a carboxylic acid and a carbonate ester functional group. This unique combination suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The carboxylic acid moiety allows for amide bond formation and other derivatizations, while the carbonate portion can serve as a protected form of a phenol, which can be deprotected under specific conditions. Its structural features make it an interesting candidate for applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and public chemical databases.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 14180-12-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [1] |

| Purity | >98.0% | |

| Melting Point | 144.0 to 148.0 °C | |

| Solubility | Soluble in alcohol | [2] |

Synthesis Protocol

Proposed Synthesis Reaction:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 equivalents), for example, pyridine or triethylamine. The reaction mixture is cooled in an ice bath to 0 °C.

-

Addition of Acylating Agent: Butyl chloroformate (1.1 equivalents) is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

This compound is a bifunctional molecule that can be utilized as a versatile building block in organic synthesis.

-

Linker Molecule: The presence of a carboxylic acid and a protected phenol makes it a suitable candidate for use as a linker in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amines or alcohols, while the carbonate can be deprotected to reveal a phenol for further functionalization.

-

Protecting Group Chemistry: The butoxycarbonyl group can be considered a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid. This allows for selective reactions at the carboxylic acid position. The protecting group can be removed under specific conditions to liberate the phenol.[3]

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment in fragment-based drug discovery campaigns, where small molecules are screened for their ability to bind to biological targets.

Representative Experimental Workflow: Solid-Phase Peptide Synthesis

To illustrate a potential application, the following section details a hypothetical experimental workflow for the use of this compound as a C-terminal capping agent in solid-phase peptide synthesis.

Caption: Workflow for resin functionalization.

Detailed Protocol:

-

Resin Preparation: A solid support resin with a free amine functional group (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Coupling: this compound (3 equivalents) is pre-activated with a coupling agent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated at room temperature for 2 hours.

-

Washing: The resin is filtered and washed sequentially with DMF and dichloromethane (DCM) to remove excess reagents.

-

Deprotection: The butoxycarbonyl protecting group is removed under conditions that do not cleave the linker from the resin, potentially using mild basic conditions to expose the phenolic hydroxyl group.

-

Further Modification: The newly exposed phenol on the resin-bound molecule can be used for subsequent chemical modifications.

Biological Activity

As of the date of this document, there is no publicly available data on the specific biological activities or mechanism of action of this compound. Its structural similarity to parabens (esters of 4-hydroxybenzoic acid), which are known for their antimicrobial properties, might suggest potential activity, but this would require experimental validation. Further research is needed to elucidate any potential biological effects.

Safety Information

Based on available supplier safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential as a versatile building block in organic synthesis. While detailed information on its synthesis and biological applications is currently limited in the public domain, its bifunctional nature suggests utility in areas such as drug discovery and materials science. This guide provides a summary of its known properties and a framework for its potential synthesis and application to aid researchers in their investigations. Further studies are warranted to fully explore the chemical and biological landscape of this molecule.

References

An In-depth Technical Guide to the Molecular Structure of Butyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of Butyl 4-Carboxyphenyl Carbonate. The information is presented to support research, development, and application activities involving this compound.

Molecular Structure and Identification

This compound, with the IUPAC name 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound characterized by a central phenyl ring substituted with a carboxylic acid group and a butyl carbonate group.

Chemical Structure

Below is a 2D representation of the molecular structure of this compound.

Molecular Identifiers

For unambiguous identification and use in computational chemistry applications, the following identifiers are provided.

| Identifier Type | Value |

| IUPAC Name | 4-(butoxycarbonyloxy)benzoic acid |

| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O[1] |

| InChI | InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |

| InChIKey | GNBKEARJFHTJMV-UHFFFAOYSA-N[2] |

| CAS Number | 14180-12-2 |

| PubChem CID | 586595[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14O5 | PubChem[1] |

| Molecular Weight | 238.24 g/mol | TCI |

| Appearance | White to Almost white powder to crystal | TCI |

| Melting Point | 144.0 - 148.0 °C | TCI |

| Solubility | Soluble in Alcohol | TCI |

| Purity | >98.0% (Titration) | TCI |

Experimental Data and Protocols

While detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, this section provides representative methodologies based on the synthesis of analogous compounds and standard analytical techniques.

Synthesis Protocol (Representative)

A plausible synthetic route to this compound involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate. This method is a common approach for the preparation of aryl carbonates.

Materials:

-

4-Hydroxybenzoic acid

-

Butyl chloroformate

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine to the solution with stirring.

-

Add butyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is available from Tokyo Kasei Kogyo Company, Ltd.[1] The expected proton signals would correspond to the butyl chain protons, the aromatic protons, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum has been recorded by TCI Chemicals India Pvt. Ltd[1]. Key expected vibrational bands would include C=O stretching from the carbonate and carboxylic acid groups, C-O stretching, and aromatic C-H and C=C bending.

-

Mass Spectrometry (MS): While no experimental mass spectrum for this compound was found, a predicted fragmentation pattern would likely involve the loss of the butyl group, decarboxylation, and other characteristic cleavages of the ester and carbonate functionalities.

Logical Relationships of Molecular Information

The following diagram illustrates the interconnectedness of the key molecular information for this compound.

Conclusion

This technical guide has summarized the essential molecular and physicochemical information for this compound. While detailed experimental protocols and raw spectral data are not widely published, the provided information on its structure, properties, and representative experimental methodologies serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into proprietary databases and chemical literature may yield more specific experimental details.

References

An In-depth Technical Guide to the Synthesis of Butyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butyl 4-Carboxyphenyl Carbonate is a bifunctional organic molecule containing both a carboxylic acid and a carbonate ester moiety. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the carbonate linkage can serve as a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid or as a reactive site for further modifications. Its structural similarity to other biologically active compounds suggests its potential utility in medicinal chemistry and drug design.

Proposed Synthesis Pathway

The most logical and efficient synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate. This reaction is a classic example of O-acylation of a phenol to form a carbonate ester. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

A general schematic for this reaction is presented below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar carbonate esters and should be adapted and optimized as needed.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 13.81 g (0.1 mol) |

| Butyl Chloroformate | C₅H₉ClO₂ | 136.58 | 15.03 g (0.11 mol) |

| Pyridine | C₅H₅N | 79.10 | 11.87 g (0.15 mol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

3.2. Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 13.81 g (0.1 mol) of 4-hydroxybenzoic acid in 200 mL of anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add 11.87 g (0.15 mol) of pyridine. Stir the mixture at room temperature for 15 minutes.

-

Addition of Butyl Chloroformate: Slowly add 15.03 g (0.11 mol) of butyl chloroformate dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of 1M hydrochloric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

-

Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-(Butoxycarbonyloxy)benzoic acid |

| Synonyms | This compound, 4-Carboxyphenyl Butyl Carbonate |

| CAS Number | 14180-12-2 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 144-148 °C[1] |

| Purity (Typical) | >98% |

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Butyl chloroformate is corrosive and lachrymatory; handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for this compound. The detailed experimental protocol, based on established chemical principles, offers a practical starting point for researchers in organic synthesis and drug development. The provided data and workflow diagrams are intended to facilitate the efficient and safe production of this versatile chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Profile of Butyl 4-Carboxyphenyl Carbonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 4-Carboxyphenyl Carbonate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.13 | Doublet | 2H | Aromatic C-H (ortho to -COOH) |

| 7.32 | Doublet | 2H | Aromatic C-H (ortho to -OCOO) |

| 4.29 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₃ |

| 1.74 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₃ |

| 1.47 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₃ |

| 0.98 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 170.0 | C =O (Carboxylic Acid) |

| 154.5 | C =O (Carbonate) |

| 151.2 | Aromatic C -OCOO |

| 131.8 | Aromatic C -H |

| 127.8 | Aromatic C -COOH |

| 120.9 | Aromatic C -H |

| 69.8 | O-CH₂ -CH₂-CH₂-CH₃ |

| 30.5 | O-CH₂-CH₂ -CH₂-CH₃ |

| 18.9 | O-CH₂-CH₂-CH₂ -CH₃ |

| 13.6 | O-CH₂-CH₂-CH₂-CH₃ |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (Aliphatic) |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1760 | Strong | C=O stretch (Carbonate) |

| 1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1605, 1500 | Medium | C=C stretch (Aromatic) |

| 1250-1100 | Strong | C-O stretch (Carbonate and Carboxylic Acid) |

Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 238 | Low | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M - C₄H₈O]⁺ |

| 138 | High | [HOOC-C₆H₄-O]⁺ |

| 121 | Medium | [HOOC-C₆H₄]⁺ |

| 57 | High | [C₄H₉]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then filtered into a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) was Fourier transformed, phased, and baseline corrected. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid this compound was placed directly onto the diamond crystal of an ATR accessory.[1] Pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then acquired over a typical spectral range of 4000 to 400 cm⁻¹. The instrument software automatically subtracted the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The solution was injected into the GC system, where the sample was vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then entered the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules, causing fragmentation. The mass analyzer separated the resulting ions based on their mass-to-charge ratio (m/z), and a detector recorded their abundance, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of Butyl 4-Carboxyphenyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Butyl 4-Carboxyphenyl Carbonate in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, serves as a foundational resource, providing detailed experimental protocols for determining solubility, a framework for data presentation, and a visual representation of a typical experimental workflow. This information is intended to empower researchers to generate reliable solubility data essential for applications in drug development and other scientific endeavors.

Introduction

This compound is a chemical compound with potential applications in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility in different organic solvents is a critical parameter for its purification, formulation, and application. Solubility data informs process development, aids in the selection of appropriate solvent systems, and is crucial for designing drug delivery systems. This document outlines the standard methodologies for experimentally determining the solubility of a compound like this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14180-12-2 |

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 144 - 148 °C |

| Purity | >98.0% (Typical) |

| Solubility | Soluble in Alcohol (qualitative) |

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to determine this data experimentally. The following table template is provided for the systematic recording of such experimental findings.

Table 2: Template for Recording Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in organic solvents.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination: Turbidimetric Method

This method is a higher-throughput approach often used in early-stage drug discovery to estimate solubility.

Objective: To rapidly assess the concentration at which this compound precipitates from a solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or another suitable highly-solvating solvent

-

The organic solvent of interest (anti-solvent)

-

Multi-well plates (e.g., 96-well)

-

Automated liquid handler (optional)

-

Plate reader with turbidity or light scattering detection capabilities.

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the organic solvent of interest.

-

The plate is then shaken, and the turbidity or light scattering of each well is measured at regular intervals.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of equilibrium solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

An In-depth Technical Guide to the Thermal Stability of Butyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-Carboxyphenyl Carbonate is a chemical compound of interest in organic synthesis and potentially in the development of pharmaceuticals and other advanced materials. Its structure, featuring a carbonate ester linkage, a butyl group, and a carboxyphenyl moiety, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for determining its viability in applications where it may be subjected to elevated temperatures, such as in melt processing, formulation, and long-term storage under varied environmental conditions. This technical guide provides a comprehensive overview of the predicted thermal stability of this compound, detailed experimental protocols for its analysis, and visual representations of key processes.

Predicted Thermal Stability and Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a multi-step process, influenced by the relative stabilities of its constituent functional groups. The carbonate ester is likely the most thermally labile functional group, followed by the carboxylic acid and the butyl chain.

Predicted Decomposition Steps:

-

Initial Decomposition (Decarboxylation of the Carbonate): The initial and primary decomposition event is expected to be the cleavage of the carbonate linkage. This can occur through two potential pathways:

-

Pathway A: Loss of CO2 and Butanol: Formation of an intermediate that subsequently decomposes to release carbon dioxide and butanol, leaving a phenolic residue.

-

Pathway B: Loss of Butene and CO2: A concerted mechanism involving the butyl group, leading to the formation of butene, carbon dioxide, and 4-hydroxybenzoic acid. This is a common decomposition route for alkyl carbonates.

-

-

Secondary Decomposition (Decarboxylation of the Carboxylic Acid): Following or concurrently with the initial decomposition, the carboxylic acid group on the aromatic ring is expected to decarboxylate at higher temperatures, releasing another molecule of carbon dioxide and forming phenol or its derivatives.

-

Final Decomposition (Charring): At very high temperatures, the remaining aromatic structures will likely undergo further fragmentation and charring.

Based on the thermal analysis of similar aromatic carbonates and carboxylic acids, the onset of decomposition for this compound is predicted to be in the range of 150-250°C.

Data Presentation

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Decomposition Step |

| 150 - 250 | ~42% | Initial decomposition: Loss of butene (C4H8) and carbon dioxide (CO2) |

| 250 - 400 | ~18.5% | Secondary decomposition: Decarboxylation of the resulting 4-hydroxybenzoic acid to phenol, with loss of CO2 |

| > 400 | Variable | Final decomposition and charring of the phenolic residue |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Predicted Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Melting Point | 144 - 148[1][2][3] | Endothermic | Phase transition from solid to liquid |

| Decomposition | 150 - 250 (onset) | Endothermic/Exothermic | Complex set of peaks corresponding to the multi-step decomposition process |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and to identify the temperature ranges of its decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[5]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermodynamics of any phase transitions or decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any volatiles released during heating.[4]

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[5]

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the final decomposition temperature (as determined by TGA, e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion.

-

Analyze any other endothermic or exothermic peaks to characterize decomposition events.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis.

Predicted Thermal Decomposition Pathway

Caption: Predicted thermal decomposition pathway.

Conclusion

While direct experimental data for this compound is lacking, a thorough analysis of related chemical structures allows for a robust prediction of its thermal stability. The compound is expected to undergo a multi-step decomposition, initiated by the breakdown of the carbonate ester linkage, followed by decarboxylation of the carboxylic acid group at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the precise thermal properties of this compound. The visualizations included in this guide serve to clarify the experimental workflow and the predicted chemical transformations under thermal stress. This information is invaluable for the safe and effective application of this compound in research and development.

References

An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate as a Protecting Group Precursor

Disclaimer: Direct literature on the use of Butyl 4-Carboxyphenyl Carbonate as a protecting group precursor is scarce. This guide is constructed based on established principles of carbamate and carbonate chemistry, drawing analogies to the well-documented tert-butoxycarbonyl (Boc) protecting group and other related carbonate-based protecting groups. The experimental protocols and quantitative data presented are predictive and should be considered as starting points for experimental validation.

Introduction

In the landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a fundamental strategy to ensure chemoselectivity.[1] A protecting group temporarily masks a reactive functional group, allowing a chemical modification to be performed elsewhere in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[1]

This technical guide explores the potential of this compound as a precursor for the introduction of a n-butoxycarbonyl (Boc-n) protecting group for amines and potentially for alcohols. While the tert-butoxycarbonyl (Boc) group is ubiquitously employed for amine protection, the use of its straight-chain isomer, the n-butoxycarbonyl group, is less common.[3][4] This guide will provide a theoretical framework and practical guidance for researchers interested in exploring the utility of this compound in their synthetic endeavors.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molecular Weight | 238.24 g/mol | |

| CAS Number | 14180-12-2 | |

| Appearance | White to off-white crystalline powder | |

| Purity | >98.0% | |

| Melting Point | 144.0 to 148.0 °C | |

| Solubility | Soluble in alcohol |

The n-Butoxycarbonyl (Boc-n) Protecting Group

The protecting group derived from this compound is the n-butoxycarbonyl group. Similar to the Boc group, it forms a carbamate upon reaction with an amine. The stability of the Boc-n group is expected to be different from the Boc group due to the difference in the alkyl substituent. The tert-butyl group in the Boc protecting group can form a stable tertiary carbocation upon cleavage under acidic conditions, facilitating its removal.[3][5] The n-butyl group, being a primary alkyl group, is less prone to forming a stable carbocation, suggesting that the cleavage of the Boc-n group might require different, potentially harsher, conditions.

Proposed Mechanism of Protection

The introduction of the n-butoxycarbonyl group using this compound is proposed to proceed via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-n-butoxycarbonyl protected amine and 4-hydroxybenzoic acid as a byproduct. The reaction can be facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocols (Predictive)

The following are hypothetical experimental protocols for the protection of a primary amine and a primary alcohol using this compound. These protocols are based on standard procedures for similar reactions and should be optimized for specific substrates.

Objective: To synthesize an N-n-butoxycarbonyl protected primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine and triethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Objective: To synthesize an O-n-butoxycarbonyl protected primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Pyridine or Dichloromethane (DCM) as solvent

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary alcohol and DMAP in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 1 M aqueous HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Proposed Deprotection Strategies

The cleavage of the n-butoxycarbonyl group is anticipated to be more challenging than the Boc group due to the lower stability of the primary carbocation intermediate.

Strong acidic conditions, likely harsher than those used for Boc deprotection, may be required.

Predictive Protocol for Acidic Deprotection:

-

Dissolve the N-n-butoxycarbonyl protected amine in a suitable solvent (e.g., Dichloromethane).

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

-

Stir the reaction at room temperature or with heating and monitor by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.

Given that the precursor contains a phenyl carbonate linkage, the resulting carbamate might be susceptible to cleavage under basic conditions, although this is generally less common for alkyl carbamates compared to aryl carbamates.

Quantitative Data (Predictive)

The following table presents predicted data for the protection of a model primary amine, benzylamine, with this compound. These values are hypothetical and based on typical yields for similar reactions.

| Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | This compound | TEA | DCM | 12 | 85-95 |

| Benzyl Alcohol | This compound | DMAP/Pyridine | Pyridine | 24 | 70-85 |

Spectroscopic Characterization (Predicted)

The successful protection of an amine or alcohol with the n-butoxycarbonyl group can be confirmed by various spectroscopic techniques.

-

¹H NMR: Appearance of new signals corresponding to the n-butyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.4 ppm (CH₂), a multiplet around 1.6 ppm (CH₂), and a triplet around 4.0 ppm (OCH₂). The signal for the N-H proton of the carbamate would typically appear as a broad singlet.

-

¹³C NMR: Appearance of new signals for the carbons of the n-butyl group and the carbamate carbonyl carbon (around 156 ppm).

-

IR Spectroscopy: A characteristic stretching vibration for the carbamate carbonyl group is expected in the range of 1680-1720 cm⁻¹.[6] For a protected primary amine, the N-H stretch would be observed around 3300-3500 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum of the protected compound would show a molecular ion peak corresponding to the addition of the n-butoxycarbonyl group (100.12 g/mol ) to the starting material.

Conclusion

While this compound is not a mainstream protecting group precursor, this guide provides a theoretical and practical framework for its investigation. Based on the principles of carbamate chemistry, it is plausible that this reagent could serve as an effective means to introduce the n-butoxycarbonyl protecting group. The key areas for future research would be to experimentally validate the proposed protocols, determine the precise conditions for efficient protection and deprotection, and evaluate the stability of the Boc-n group under various reaction conditions to establish its orthogonality with other common protecting groups. This exploration could potentially add a new tool to the synthetic chemist's toolbox, offering an alternative to the widely used Boc group with a potentially different stability profile.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

The Versatile Role of Butyl 4-Carboxyphenyl Carbonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the demand for efficient and selective methodologies for the construction of complex molecules is ever-present. Butyl 4-Carboxyphenyl Carbonate, a mixed carbonic anhydride, emerges as a potent yet underexplored reagent with significant potential in various synthetic transformations. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility as a carboxylic acid activating agent for amide and ester synthesis, and as a potential protecting group. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to equip researchers and professionals in drug development and chemical sciences with the knowledge to leverage this versatile reagent in their synthetic endeavors.

Introduction to this compound

This compound, also known as 4-(butoxycarbonyloxy)benzoic acid, is a stable, crystalline solid. Its structure features a carboxylic acid group and a butyl carbonate moiety attached to a phenyl ring. This unique combination of functional groups makes it a valuable tool in organic synthesis, primarily as an activating agent for carboxylic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 14180-12-2 |

Core Application: Activation of Carboxylic Acids for Amide and Ester Synthesis

The primary application of this compound lies in its ability to act as a mixed carbonic anhydride for the activation of carboxylic acids. This activation facilitates the subsequent nucleophilic attack by amines or alcohols to form amides and esters, respectively. The mixed carbonic anhydride method is a cornerstone of peptide synthesis and is widely appreciated for its cost-effectiveness, rapid reaction times, and generally high yields.[1][2]

The overall process involves two key steps:

-

Formation of the Mixed Carbonic Anhydride: A carboxylic acid is reacted with an alkyl chloroformate in the presence of a base to form a mixed carbonic anhydride. In the context of this guide, this compound can be conceptualized as a pre-formed, stable mixed anhydride precursor or a reagent that can be generated in situ.

-

Nucleophilic Acyl Substitution: The activated carboxylic acid (the mixed anhydride) is then treated with a nucleophile (an amine or an alcohol) to yield the desired amide or ester.

A critical aspect of this methodology is controlling the regioselectivity of the nucleophilic attack. The mixed anhydride presents two electrophilic carbonyl centers. Ideally, the nucleophile should attack the carbonyl group of the desired carboxylic acid (Pathway A) rather than the carbonate carbonyl (Pathway B), which would lead to the formation of a urethane or carbonate byproduct. The outcome is influenced by steric and electronic factors of the R group of the carboxylic acid and the R' group of the chloroformate.

Application in Amide Bond Formation

The formation of amide bonds is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. The mixed carbonic anhydride method offers a reliable and efficient alternative to other coupling reagents.

Table 2: Representative Yields for Amide Synthesis using Mixed Carbonic Anhydrides

| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) | Reference |

| Z-Gly-OH | H-Phe-OMe | Isobutyl chloroformate, NMM, THF, -15 °C | 95 | [3] |

| Boc-Ala-OH | H-Leu-NH₂ | Ethyl chloroformate, Et₃N, CH₂Cl₂, 0 °C | 88 | General Protocol |

| Benzoic Acid | Benzylamine | Boric Acid (catalyst), Toluene, reflux | 89 | [4] |

-

Anhydride Formation: To a solution of the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) at -15 °C to 0 °C, add a tertiary amine base (e.g., N-methylmorpholine (NMM), triethylamine (Et₃N)) (1.0 eq.). To this mixture, add this compound (1.0 eq.) or a suitable chloroformate like isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature is maintained. Stir the reaction mixture for 30 minutes to 1 hour at this temperature.

-

Amide Formation: To the freshly prepared mixed anhydride solution, add a solution of the amine (1.0-1.2 eq.) in the same solvent. The reaction can be allowed to slowly warm to room temperature and is typically stirred for 1-4 hours.

-

Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then washed successively with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Application in Ester Synthesis

The synthesis of esters from carboxylic acids and alcohols is another key transformation where this compound can be employed as an activating agent. This method is particularly useful when dealing with sensitive substrates where harsh acidic conditions of Fischer esterification are not tolerated.

Table 3: Representative Yields for Ester Synthesis using Mixed Carbonic Anhydrides

| Carboxylic Acid | Alcohol | Coupling Conditions | Yield (%) | Reference |

| Acetic Acid | Phenol | Acetic Anhydride, H₂SO₄ (catalyst) | High | [5] |

| 4-Hydroxybenzoic Acid | Ethanol | H₂SO₄ (catalyst), reflux | High | [6] |

-

Anhydride Formation: Follow the same procedure as described for amide synthesis (Section 2.1, Step 1).

-

Ester Formation: To the prepared mixed anhydride solution, add the alcohol (1.0-1.5 eq.) and a catalytic amount of a suitable acylation catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature overnight.

-

Work-up and Purification: The work-up procedure is similar to that for amide synthesis. The crude ester is purified by column chromatography or distillation.

Potential Application: Carboxyl Protecting Group

Beyond its role as an activating agent, the 4-(butoxycarbonyloxy)phenyl moiety could potentially serve as a protecting group for carboxylic acids.[7] The stability of the resulting ester would need to be assessed under various reaction conditions.

The deprotection of such a group would likely involve cleavage of the carbonate or the ester linkage.

Potential Deprotection Strategies

Based on the structure, several deprotection strategies could be envisioned:

-

Basic Hydrolysis: Treatment with a base like lithium hydroxide or sodium hydroxide could saponify the ester bond, liberating the carboxylic acid.[8]

-

Nucleophilic Cleavage: Stronger nucleophiles might cleave the carbonate moiety.

-

Reductive Cleavage: Conditions such as hydrogenolysis might be explored, although the stability of the carbonate under these conditions would need to be determined.

Further research is required to establish the orthogonality and efficiency of this potential protecting group.

Conclusion

This compound represents a valuable and versatile reagent in the arsenal of the modern organic chemist. Its primary application as a precursor for the in-situ generation of mixed carbonic anhydrides provides a powerful and economical method for the synthesis of amides and esters, including peptides. The mild reaction conditions and generally high yields make it an attractive alternative to other coupling reagents. Furthermore, the potential of the 4-(butoxycarbonyloxy)phenyl moiety to serve as a novel carboxyl protecting group warrants further investigation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption and exploration of this compound in a wide range of synthetic applications, from academic research to industrial drug development.

References

- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 2. Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free N-Methylated Peptide Synthesis in a Micro-Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

Discovery and history of Butyl 4-Carboxyphenyl Carbonate

An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(Butoxycarbonyl)benzoic acid, is an organic compound with the chemical formula C₁₂H₁₄O₅. While specific details regarding its initial discovery and a comprehensive history of its synthesis are not extensively documented in readily available literature, its chemical structure suggests its role as a potential building block in organic synthesis and medicinal chemistry. This guide provides a plausible synthesis route based on established chemical principles, details its known physicochemical properties, and discusses the potential for biological activity based on related compounds. Due to a lack of specific research on this molecule, this document also highlights areas where further investigation is warranted.

Physicochemical Properties

This compound is a white to almost white powder or crystalline solid. Its key physicochemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 14180-12-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 144.0 to 148.0 °C | [1] |

| Purity | >98.0% (T) | [1] |

| Synonyms | 4-Carboxyphenyl Butyl Carbonate, 4-(Butoxycarbonyl)benzoic acid | [1] |

Plausible Synthesis Protocol

While a specific historical synthesis of this compound is not well-documented, a feasible synthetic route can be devised based on general methods for the preparation of aryl carbonates. The most probable pathway involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate in the presence of a base.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The phenoxide ion, generated from 4-hydroxybenzoic acid by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyl chloroformate. The departure of the chloride ion results in the formation of the carbonate ester.

Experimental Workflow

References

An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate and its Analogues for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 4-Carboxyphenyl Carbonate and its derivatives, focusing on their synthesis, potential biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Introduction

This compound is a chemical compound belonging to the class of aromatic carboxylic acids and carbonate esters. Its structure, featuring a benzoic acid moiety linked to a butyl carbonate group, presents a versatile scaffold for chemical modification and exploration of biological activity. While specific research on this compound is limited in publicly available literature, the broader family of benzoic acid derivatives and phenolic compounds has been extensively studied, revealing a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.

This guide will explore the synthesis of this compound, delve into the potential biological activities of its analogues based on existing research on related structures, and provide detailed experimental protocols for their evaluation.

Synthesis of this compound and its Analogues

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method involves the esterification of 4-hydroxybenzoic acid followed by a reaction with a butyl chloroformate, or a direct acylation of 4-hydroxybenzoic acid.

General Synthesis Workflow

The synthesis of this compound and its analogues typically follows a multi-step process, which can be generalized as shown in the workflow diagram below. This process begins with the selection of a substituted 4-hydroxybenzoic acid as the starting material, which allows for the introduction of various functional groups to explore structure-activity relationships (SAR).

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the synthesis of aromatic carbonate esters.

Materials:

-

4-Hydroxybenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Pyridine (or another suitable base)

-

Butanol

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Esterification of 4-Hydroxybenzoic Acid:

-

In a round-bottom flask, suspend 4-hydroxybenzoic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

-

-

Formation of the Carbonate:

-

Dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add butyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Hydrolysis of the Methyl Ester:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude methyl 4-(butoxycarbonyloxy)benzoate.

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the product.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Potential Biological Activities and Analogues

While direct biological data for this compound is scarce, the activities of structurally related benzoic acid and phenol derivatives suggest several potential therapeutic applications. The following sections explore these possibilities.

Anticancer and Antiproliferative Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.

Table 1: Antiproliferative Activity of Selected Benzoic Acid Analogues

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester | Prostate Cancer Cells | ~15 | [1] |

| Biphenyl-4-carboxylic acid ethyl ester | Candida albicans | 512-1024 µg/mL (MIC) | [2] |

| 8-methoxy ciprofloxacin-hydrazone hybrids | HepG2, MCF-7, DU-145 | Varies | [3] |

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

A plausible mechanism for the anticancer and anti-inflammatory effects of phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Anti-inflammatory Activity